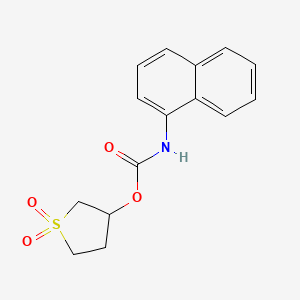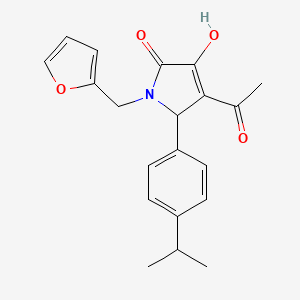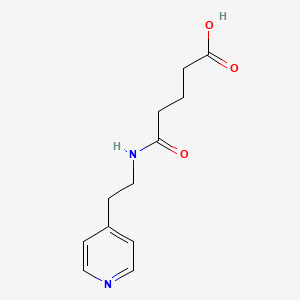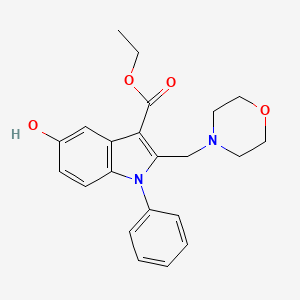![molecular formula C17H24N2O2 B14949145 {[(1,2,2,6,6-Pentamethylpiperidin-4-ylidene)amino]oxy}(phenyl)methanone](/img/structure/B14949145.png)
{[(1,2,2,6,6-Pentamethylpiperidin-4-ylidene)amino]oxy}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is a derivative of piperidine, a heterocyclic amine, and is known for its stability and reactivity, making it valuable in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with an appropriate benzoate derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for various organic synthesis reactions.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, (1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it valuable in the manufacturing of high-performance materials.
Wirkmechanismus
The mechanism of action of (1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A related compound with similar structural features but different reactivity and applications.
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with distinct chemical properties and uses.
Uniqueness
(1,2,2,6,6-PENTAMETHYLPIPERIDIN-4-YLIDENE)AMINO BENZOATE stands out due to its unique combination of stability and reactivity. Its ability to undergo various chemical reactions while maintaining structural integrity makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C17H24N2O2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
[(1,2,2,6,6-pentamethylpiperidin-4-ylidene)amino] benzoate |
InChI |
InChI=1S/C17H24N2O2/c1-16(2)11-14(12-17(3,4)19(16)5)18-21-15(20)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI-Schlüssel |
UOVYYBVSKCUEHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=NOC(=O)C2=CC=CC=C2)CC(N1C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methoxybenzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B14949093.png)
![1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949098.png)

![4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B14949104.png)
![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)
![2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide](/img/structure/B14949114.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14949133.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)
